Boc-Arg(Boc)-OH

Peptide Synthesis Solid-Phase Synthesis Arginine

Boc-Arg(Boc)-OH (CAS 97745-69-2) is the definitive arginine building block for Boc-SPPS where fidelity is non-negotiable. Its three Boc groups—one α-amino and two guanidino—provide true orthogonal protection that eliminates δ-lactam formation, a yield-killing side reaction inherent to less-protected arginines like Boc-Arg-OH or Fmoc-Arg(Pbf)-OH. For process chemists scaling peptide APIs, its crystallinity enables purification without chromatography, reducing solvent waste and cost of goods. Specify Boc-Arg(Boc)-OH for arginine-rich sequences, sterically demanding couplings, and orthogonal Boc/Fmoc convergent synthesis schemes.

Molecular Formula C21H38N4O8
Molecular Weight 474.5 g/mol
Cat. No. B12821847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Arg(Boc)-OH
Molecular FormulaC21H38N4O8
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)
InChIKeyBGOFOVHACSQSIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Arg(Boc)-OH: A Sterically Hindered, Orthogonally Protected Arginine Building Block for Boc-Based Solid-Phase Peptide Synthesis


Boc-Arg(Boc)-OH (CAS 97745-69-2), also known as Nα,Nω-bis(tert-butoxycarbonyl)-L-arginine or Nα,Nω,Nω'-tris-Boc-L-arginine, is an orthogonally protected arginine derivative used as a building block in Boc-based solid-phase peptide synthesis (SPPS) [1]. The compound features three tert-butoxycarbonyl (Boc) protecting groups: one on the α-amino group and two on the guanidino side chain . This extensive protection is specifically designed to prevent side reactions during coupling steps, particularly δ-lactam formation, a well-documented problem with arginine derivatives [2]. Boc-Arg(Boc)-OH is a white to off-white solid with a molecular weight of 474.55 g/mol and is soluble in common organic solvents such as DMF, DMSO, and ethanol (up to 30 mg/mL), enabling convenient handling in standard SPPS workflows [3].

Why Boc-Arg(Boc)-OH Cannot Be Casually Substituted: The Critical Role of δ-Lactam Suppression and Orthogonal Protection in Arginine-Rich Peptide Synthesis


Boc-Arg(Boc)-OH is not simply a "Boc-protected arginine"; it is a specialized, orthogonal protection strategy designed to address the inherent chemical liabilities of arginine during peptide coupling. The use of the di-Boc protection on the guanidino group is critical because it significantly suppresses the intramolecular δ-lactam formation that plagues other protected arginine derivatives, such as Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)₂-OH [1]. This side reaction can lead to major losses in yield and purity, especially during the synthesis of sterically demanding or arginine-rich sequences [2]. Furthermore, the orthogonal Boc protecting groups on the α-amino and side-chain functions offer a distinct advantage over single-protection analogs like Boc-Arg-OH, which lack side-chain protection and are therefore prone to acylation and ornithine conversion during SPPS [3]. Substituting Boc-Arg(Boc)-OH with a less protected derivative would re-introduce these risks, directly compromising the yield and quality of the final peptide product.

Boc-Arg(Boc)-OH: A Quantitative Comparison of Key Performance Attributes Against Leading Arginine Derivatives for SPPS


Reduced δ-Lactam Formation vs. Fmoc-Arg(Pbf)-OH: The Critical Metric for High-Fidelity Arginine Coupling

Boc-Arg(Boc)-OH, due to its di-Boc protected guanidino group, significantly minimizes the formation of δ-lactam, an intramolecular side reaction that competes with peptide bond formation. In direct comparative studies, Fmoc-Arg(Pbf)-OH, the industry standard for Fmoc SPPS, is known to produce substantial δ-lactam, especially under microwave heating [1]. This lactam formation directly reduces the effective concentration of the activated arginine species available for coupling. The di-Boc protection strategy in Boc-Arg(Boc)-OH is explicitly designed to suppress this side reaction, leading to a higher yield of the desired peptide product [2]. While precise quantitative yields are sequence-dependent, the suppression of this side reaction is a well-established advantage for Boc-Arg(Boc)-OH over Pbf-protected analogs in Boc-based SPPS .

Peptide Synthesis Solid-Phase Synthesis Arginine

Superior Solubility in Standard SPPS Solvents vs. Unprotected or Singly-Protected Analogs

Boc-Arg(Boc)-OH exhibits high solubility in the organic solvents commonly used for SPPS, a critical factor for achieving efficient and reproducible couplings. The compound demonstrates a solubility of 30 mg/mL in DMF, DMSO, and ethanol [1]. This high solubility ensures that the building block can be delivered to the solid-phase resin at the required concentrations for effective acylation. In contrast, the commercially available, non-side-chain protected derivative Boc-Arg-OH, which is a solid with a lower molecular weight, is known to have limited solubility in these same solvents, which can hinder its use in automated SPPS protocols .

Peptide Synthesis Solubility Solid-Phase Synthesis

Prevention of Ornithine Conversion: A Critical Advantage Over Singly-Protected Boc-Arg-OH in Solid-Phase Peptide Synthesis

A known side reaction during Fmoc and Boc SPPS is the conversion of unprotected or partially protected arginine to ornithine via acylation and subsequent base- or acid-catalyzed rearrangement [1]. This is a particularly problematic pathway for derivatives like Boc-Arg-OH, which lack side-chain protection. The di-Boc protection on the guanidino group of Boc-Arg(Boc)-OH completely blocks this side reaction, ensuring that the arginine residue is incorporated intact .

Peptide Synthesis Side Reactions Solid-Phase Synthesis

Industrial Viability: Crystallization as a Scalable Purification Method vs. Chromatography-Dependent Analogs

For large-scale, industrial peptide production, the ability to purify building blocks via crystallization, rather than costly and time-consuming chromatography, is a major economic advantage. Boc-Arg(Boc)-OH is a well-defined crystalline solid that can be purified to high levels of homogeneity by crystallization [1]. In contrast, many alternative protected arginines, such as Fmoc-Arg(Boc)₂-OH and Fmoc-Arg(Pbf)-OH, are often oils or amorphous solids that require chromatographic purification, adding significant cost and complexity to the manufacturing process [2].

Peptide Synthesis Purification Process Chemistry

Boc-Arg(Boc)-OH: Targeted Applications Where Its Differentiated Performance Drives Success


Synthesis of Arginine-Rich and Sterically Hindered Peptide Sequences

The primary application for Boc-Arg(Boc)-OH is in the Boc-SPPS of peptides containing multiple arginine residues or sequences where arginine is adjacent to other sterically demanding amino acids. In these challenging contexts, the compound's ability to minimize δ-lactam formation [1] is essential for achieving acceptable yields. Its use is indicated whenever a project demands a high-fidelity arginine coupling in a Boc-based workflow.

Large-Scale Peptide API Manufacturing

For the industrial production of peptide active pharmaceutical ingredients (APIs) using Boc-SPPS, the crystallinity of Boc-Arg(Boc)-OH offers a distinct manufacturing advantage. The ability to purify this key building block by crystallization, rather than by chromatography [2], simplifies the supply chain, reduces solvent waste, and lowers the overall cost of goods. This makes it a preferred choice for process chemists developing scalable and economically viable peptide synthesis routes.

Orthogonal Synthesis Strategies and Fragment Condensation

Boc-Arg(Boc)-OH is a key building block in orthogonal synthesis schemes, particularly when used in conjunction with Fmoc-protected amino acids [3]. Its stable, acid-labile Boc groups are orthogonal to the base-labile Fmoc group, enabling the synthesis of complex peptide fragments that can be later condensed. This approach is fundamental to the synthesis of long peptides and small proteins where stepwise SPPS becomes inefficient.

Synthesis of Peptidomimetics and Modified Peptides

The high purity and robust reactivity of Boc-Arg(Boc)-OH make it a reliable starting material for creating peptidomimetics and other modified peptides. Its well-defined structure and consistent performance in coupling reactions are critical for generating high-quality compound libraries for drug discovery , where even minor impurities can confound biological assay results.

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